

An In-Depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7.5 dicarboxylic acid**

Cat. No.: **B15137910**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **Sulfo-Cy7.5 dicarboxylic acid** emerges as a pivotal tool in near-infrared (NIR) fluorescence applications. Its intrinsic chemical properties, including high water solubility and bifunctional nature, make it an excellent candidate for labeling and tracking biomolecules. This guide provides a comprehensive overview of its chemical characteristics, experimental protocols for its use, and visual representations of its functional mechanisms.

Core Chemical Properties

Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared fluorescent dye.^[1] The presence of sulfonate groups enhances its solubility in aqueous environments, a crucial feature for biological applications.^[1] As a bifunctional molecule with two carboxylic acid groups, it is particularly useful as a cross-linker.^{[2][3][4][5][6]} These carboxylic acid moieties can be activated through carbodiimide chemistry to form stable amide bonds with primary amines on biomolecules such as proteins, antibodies, and peptides.^{[1][2][3][4][5][6]}

Physicochemical and Spectroscopic Data

The quantitative chemical and spectroscopic properties of **Sulfo-Cy7.5 dicarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅₀ H ₅₃ N ₂ K ₃ O ₁₆ S ₄	[2]
Molecular Weight	1183.51 g/mol	[2] [5]
Appearance	Dark green solid	[2] [4]
Solubility	Good in water, DMF, DMSO	[2] [4] [7]
Purity	>95% (HPLC-MS, ¹ H NMR)	[2] [4]
Excitation Maximum (λ_{ex})	778 nm	[2] [7] [8]
Emission Maximum (λ_{em})	797 nm	[2] [7] [8]
Molar Extinction Coefficient (ϵ)	222,000 L·mol ⁻¹ ·cm ⁻¹	[2] [7] [8]
Fluorescence Quantum Yield (Φ)	0.21	[7] [8]
Storage Conditions	-20°C in the dark, desiccated	[2] [3] [4]

Experimental Protocols

The primary application of **Sulfo-Cy7.5 dicarboxylic acid** involves the covalent labeling of biomolecules. The following is a detailed, generalized protocol for the conjugation of **Sulfo-Cy7.5 dicarboxylic acid** to a protein via carbodiimide chemistry.

Protein Labeling via Carbodiimide Chemistry

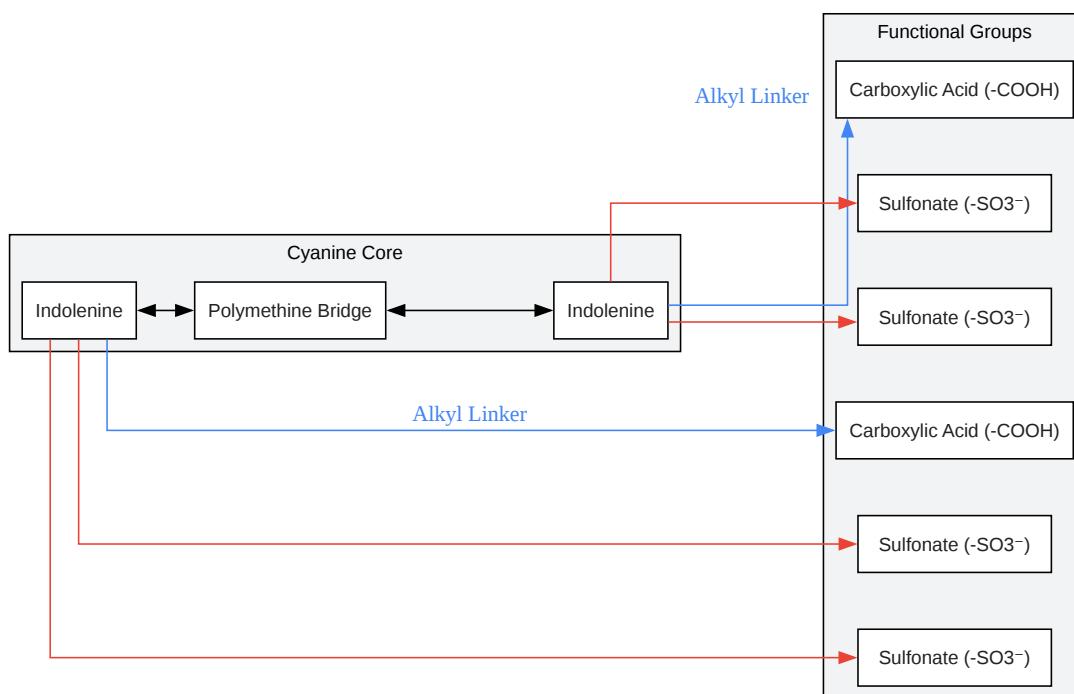
This protocol outlines the steps for activating the carboxylic acid groups of **Sulfo-Cy7.5 dicarboxylic acid** using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for subsequent reaction with primary amines on a target protein.

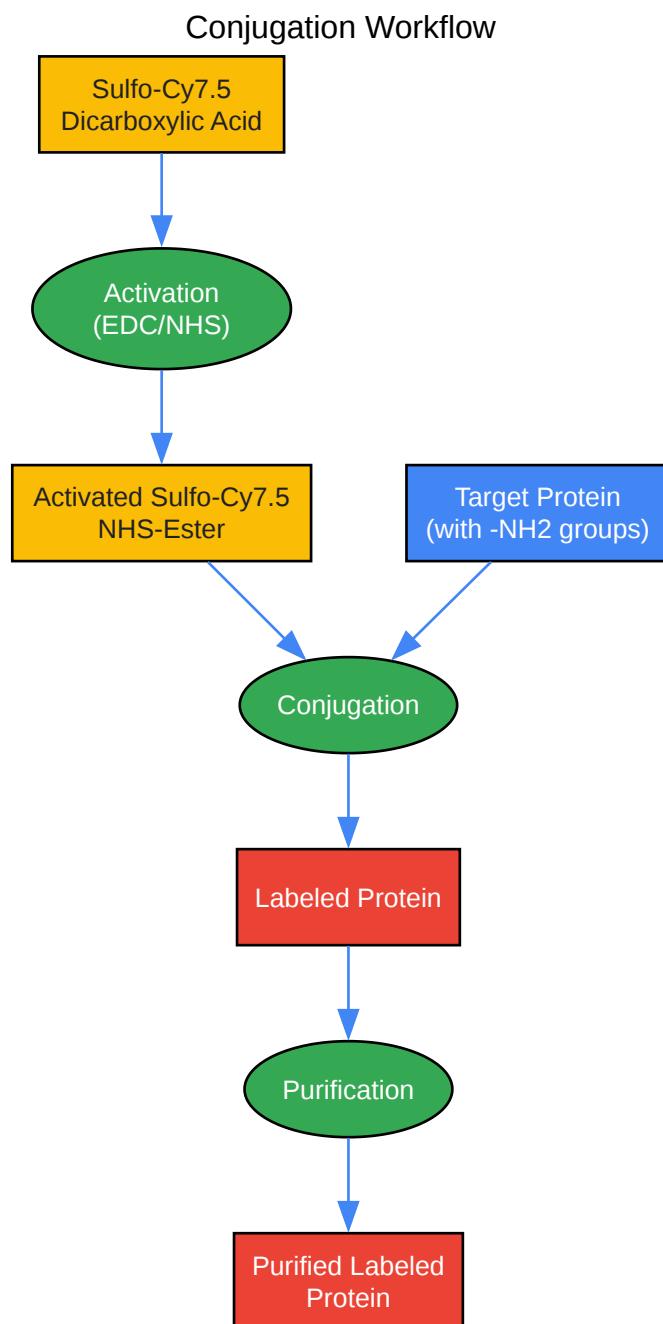
Materials:

- **Sulfo-Cy7.5 dicarboxylic acid**
- Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)

Procedure:

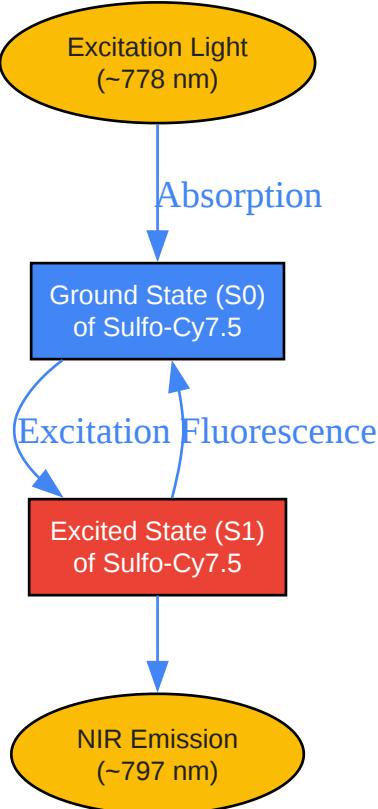

- Dye Activation:
 - Dissolve **Sulfo-Cy7.5 dicarboxylic acid** in the Activation Buffer.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the dye solution.
 - Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Protein Conjugation:
 - Dissolve the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
 - Add the activated Sulfo-Cy7.5 NHS-ester to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.
 - Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.
- Quenching:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
- Purification:


- Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 778 nm (for the dye).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure, the conjugation workflow, and a simplified representation of the fluorescence signaling pathway.

Chemical Structure of Sulfo-Cy7.5 Dicarboxylic Acid


[Click to download full resolution via product page](#)*Chemical structure of **Sulfo-Cy7.5 dicarboxylic acid**.*

[Click to download full resolution via product page](#)

Workflow for protein conjugation.

Fluorescence Signaling Pathway

[Click to download full resolution via product page](#)*Simplified fluorescence mechanism.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. probes.bocsci.com [probes.bocsci.com]

- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine 7.5 dicarboxylic acid, 5mg | Labscoop [labscoop.com]
- 5. medkoo.com [medkoo.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137910#sulfo-cy7-5-dicarboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com